molecular formula C15H18N4O4S B2740948 2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide CAS No. 2034588-97-9

2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide

Cat. No. B2740948
CAS RN: 2034588-97-9
M. Wt: 350.39
InChI Key: ZMFKLNNQOUUXSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Notably, a multigram-scale synthesis has been achieved in a cost-efficient manner. The key intermediate in the process is NH-pyrazole carbonic acid , which facilitates the introduction of different substituents at various positions of the pyrazole and/or piperazine rings . This synthetic approach offers advantages over other known methodologies.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Studies on pyrazole-acetamide derivatives have led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, revealing significant antioxidant activity. These complexes, through hydrogen bonding, assemble into supramolecular architectures, showcasing potential for materials science and pharmacological applications due to their structural properties and biological activities (Chkirate et al., 2019).

Antimicrobial Agents

Sulfamoyl moiety-bearing heterocyclic compounds have been synthesized for use as antimicrobial agents. Through various chemical reactions, new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives were created, evaluated for antibacterial and antifungal activities, and showed promising results, highlighting the potential of such compounds in combating microbial resistance (Darwish et al., 2014).

Antitumor Activity

Pyrazole derivatives, such as 4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)-benzenesulfonamide, have been synthesized and evaluated for their antitumor activity, with some derivatives showing more effectiveness than reference drugs like doxorubicin. This highlights the therapeutic potential of pyrazole-acetamide derivatives in cancer treatment (Alqasoumi et al., 2009).

Antiproliferative Activity

Pyridine linked thiazole derivatives, synthesized through a novel synthetic strategy, have been studied for their cytotoxicity against various cancer cell lines, including liver carcinoma and breast cancer cells. These studies provide insights into the potential of such compounds in the development of new anticancer drugs (Alqahtani & Bayazeed, 2020).

Future Directions

The functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold holds promise as a bifunctional scaffold for drug design. Researchers should explore its applications in region- and/or stereoselective synthesis, as well as its potential as a building block for novel drug candidates .

properties

IUPAC Name

2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c16-15(20)10-23-13-1-3-14(4-2-13)24(21,22)18-11-6-8-19-12(9-11)5-7-17-19/h1-5,7,11,18H,6,8-10H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFKLNNQOUUXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenoxy)acetamide

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